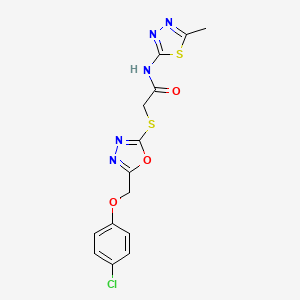

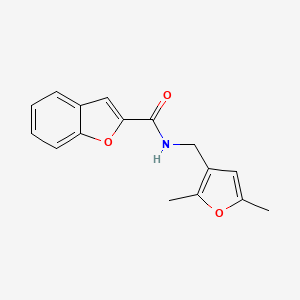

N-((2,5-二甲基呋喃-3-基)甲基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

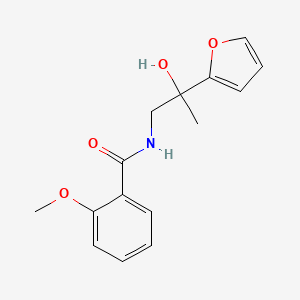

“N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It is a derivative of benzofuran, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are used in the design of novel therapies with enhanced efficacy compared to conventional treatments .

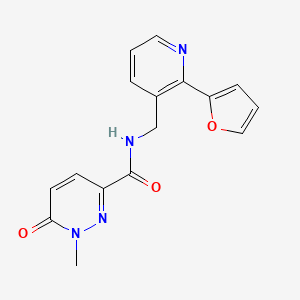

Molecular Structure Analysis

The molecular structure of “N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” is complex. It contains a benzofuran ring, which is composed of fused benzene and furan rings . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .科学研究应用

Catalysis and Sustainable Fuels

The efficient synthesis of 2,5-dihydroxymethylfuran (DHMF) and 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) using mineral-derived Cu–ZnO catalysts has garnered attention . These catalysts, derived from minerals like malachite, rosasite, and aurichalcite, enable selective hydrogenation of HMF. The yields of DHMF and DMF are impressive, reaching approximately 99.1% and 91.8%, respectively. These compounds serve as potential sustainable fuels and chemical building blocks.

Optical Properties and Photophysics

Researchers have investigated the optical properties of this compound, including its oscillator strength and transition dipole moment . Understanding these properties is crucial for applications in optoelectronics, sensors, and photonic devices.

Separation Techniques

Selective separation of 2,5-dimethylfuran (DMF) from mixtures plays a vital role in the chemical industry. For instance, HB3 crystals have demonstrated effective separation of DMF and other related compounds, making them reusable over multiple cycles .

Antibacterial Activity

While not directly related to the compound itself, it’s interesting to note that synthesized nitrofurantoin analogues (which share structural similarities) were biologically inert against certain gram-positive bacteria . This highlights the potential for further exploration in antimicrobial applications.

Renewable Liquid Fuels

Conversion of biomass (such as hexose) into liquid fuels is promising for renewable energy2,5-dimethylfuran (DMF) stands out as an attractive product in this context .

未来方向

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The study and development of “N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide” and similar compounds could potentially lead to the discovery of new drugs with enhanced efficacy.

作用机制

Target of Action

The compound N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide is a derivative of benzofuran . Benzofuran derivatives have been found to have potential anticancer activity . They have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .

Mode of Action

For instance, some benzofuran derivatives have been designed to partially activate the glucokinase enzyme . This interaction leads to changes in the enzyme’s activity, which can have downstream effects on cellular processes .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways. For example, they can inhibit the HIF-1 pathway, which plays a crucial role in the response to hypoxia, or low oxygen conditions, in cells . By inhibiting this pathway, benzofuran derivatives can potentially interfere with the growth and survival of cancer cells .

Result of Action

Benzofuran derivatives have been shown to exhibit various biological activities, including anticancer properties . They can inhibit the growth of cancer cells and induce cell death .

属性

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKCKWRRJHNKRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,5-dimethylfuran-3-yl)methyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2422124.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate)](/img/structure/B2422138.png)

![7-Chloro-6-fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2422141.png)

![8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2422143.png)